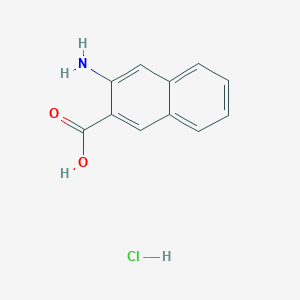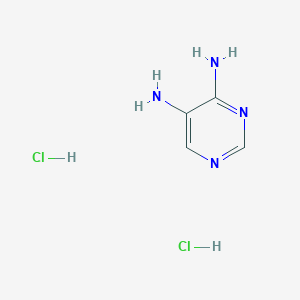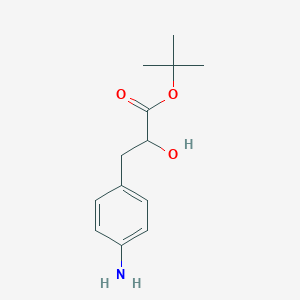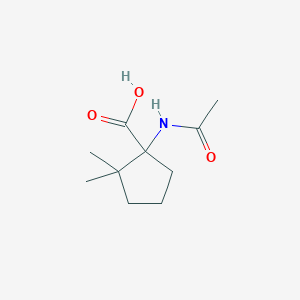
3-Aminonaphthalene-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminonaphthalene-2-carboxylic acid hydrochloride is an organic compound that has garnered significant attention in various scientific research fields. This compound is known for its versatility and is widely used in pharmaceutical development and the synthesis of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminonaphthalene-2-carboxylic acid hydrochloride typically involves the nitration of naphthalene followed by reduction and subsequent carboxylation. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Aminonaphthalene-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthylamines.
Substitution: It undergoes electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions include naphthoquinones, naphthylamines, and various substituted naphthalene derivatives .
Scientific Research Applications
3-Aminonaphthalene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of novel heterocyclic compounds, such as pyridines and quinolines.
Biology: It is utilized in the synthesis of fluorescent dyes for biological imaging and diagnostic purposes.
Medicine: It serves as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), making it a potential candidate for anti-inflammatory drugs.
Industry: It is employed in the production of various organic compounds and materials.
Mechanism of Action
The exact mechanism of action for 3-Aminonaphthalene-2-carboxylic acid hydrochloride remains incompletely understood. it is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This inhibition likely occurs through the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminonaphthalene-3-carboxylic acid
- 3-Amino-2-naphthalenecarboxylic acid
- Beta-Naphthylamine-3-carboxylic acid
Uniqueness
3-Aminonaphthalene-2-carboxylic acid hydrochloride stands out due to its specific inhibitory action on cyclooxygenase-2 (COX-2), which is not commonly observed in its similar compounds. Additionally, its versatility in various chemical reactions and applications in multiple scientific fields further highlights its uniqueness .
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
3-aminonaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO2.ClH/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6H,12H2,(H,13,14);1H |
InChI Key |
CEIGRDNXRIAPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)

![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)




![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)


![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)

